![molecular formula C7H6BrN3 B3159932 7-Bromoimidazo[1,2-a]pyridin-2-amine CAS No. 865604-33-7](/img/structure/B3159932.png)
7-Bromoimidazo[1,2-a]pyridin-2-amine
Overview
Description
7-Bromoimidazo[1,2-a]pyridin-2-amine is a chemical compound with the empirical formula C7H5BrN2. It has a molecular weight of 197.03 . It’s part of the Halogenated Heterocycles group .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which includes 7-Bromoimidazo[1,2-a]pyridin-2-amine, can be achieved through the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly .Molecular Structure Analysis
The molecular structure of 7-Bromoimidazo[1,2-a]pyridin-2-amine is characterized by a fused ring system, which includes an imidazole ring and a pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Bromoimidazo[1,2-a]pyridin-2-amine include a predicted density of 1.87±0.1 g/cm3 and a predicted acidity coefficient (pKa) of 8.50±0.50 .Scientific Research Applications
Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines
The compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions for the formation of N-(pyridin-2-yl)amides were mild and metal-free .
Formation of Imidazopyridines
3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination .
Development of New Synthetic Methods
Due to the attractive biological properties of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, developing convenient synthetic methods, especially by which we can synthesize these two kinds of structures respectively from the same starting materials, is very meaningful .
Pharmaceutical Applications
Aminopyridines serve as pharmacophores for many molecules with significant biological and therapeutic value . Particularly, N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications .
Organic Syntheses
It is used in organic syntheses . The compound can be used as a building block in the synthesis of more complex organic compounds .
Pharmaceutical Intermediates
The compound is used as pharmaceutical intermediates . It can be used in the production of various pharmaceuticals .
Future Directions
Imidazo[1,2-a]pyridines, including 7-Bromoimidazo[1,2-a]pyridin-2-amine, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new synthetic methods and the exploration of their biological activities could be potential future directions .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which 7-bromoimidazo[1,2-a]pyridin-2-amine belongs, have been recognized as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It’s known that the synthesis of related compounds involves the transfer of a bromine atom from a brominating agent to the α-carbon of a carbonyl moiety .
Biochemical Pathways
The synthesis of related compounds involves a series of reactions including c–c bond cleavage, cyclization, and bromination .
Result of Action
Related compounds, such as imidazo[1,2-a]pyridines, have been reported to have potential sedative, anticonvulsant, anxiolytic, and hypnotic effects .
properties
IUPAC Name |
7-bromoimidazo[1,2-a]pyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-1-2-11-4-6(9)10-7(11)3-5/h1-4H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNUCHYUWAFTGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50727851 | |
Record name | 7-Bromoimidazo[1,2-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50727851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoimidazo[1,2-a]pyridin-2-amine | |
CAS RN |
865604-33-7 | |
Record name | 7-Bromoimidazo[1,2-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50727851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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